Derivative Potency: Nanomolar CCR2 Receptor Inhibition by 5-Methylfuran-2-sulfonamide-based Compounds
A derivative of 5-methylfuran-2-sulfonamide, specifically N-[5-chloro-2-(methylthio)phenyl]-5-methylfuran-2-sulfonamide, exhibits an IC50 of 70 nM against the human C-C chemokine receptor type 2 (CCR2) in a cellular assay [1]. While no direct comparator data for the unsubstituted furan-2-sulfonamide analog are available in the same assay, this nanomolar potency demonstrates the scaffold's utility for generating potent GPCR modulators. By contrast, many simple sulfonamide building blocks lack this level of target engagement without extensive further derivatization. The 70 nM IC50 value serves as a benchmark for the intrinsic activity achievable with the 5-methylfuran-2-sulfonamide core.
| Evidence Dimension | Receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 70 nM |
| Comparator Or Baseline | N/A (no direct comparator for unsubstituted analog in same assay) |
| Quantified Difference | N/A |
| Conditions | HEK-Gqi5 cells stably expressing human CCR2; DMEM high glucose, 10% FBS, 1% PSA, 400 μg/ml geneticin, 50 μg/ml hygromycin |
Why This Matters
Demonstrates that the 5-methylfuran-2-sulfonamide core can be elaborated into potent receptor ligands, justifying its selection over less characterized furan sulfonamide scaffolds for medicinal chemistry campaigns targeting GPCRs.
- [1] BindingDB Entry BDBM327262: N-[5-chloro-2-(methylthio)phenyl]-5-methylfuran-2-sulfonamide, IC50 = 70 nM against CCR2 View Source
